molecular formula C6H5BrO3S B11792004 4-Bromo-5-(methylthio)furan-2-carboxylic acid

4-Bromo-5-(methylthio)furan-2-carboxylic acid

Cat. No.: B11792004
M. Wt: 237.07 g/mol
InChI Key: YJEMGJSZAYQWID-UHFFFAOYSA-N
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Description

4-Bromo-5-(methylthio)furan-2-carboxylic acid is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of a bromine atom, a methylthio group, and a carboxylic acid group attached to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(methylthio)furan-2-carboxylic acid typically involves the bromination of 5-(methylthio)furan-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(methylthio)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 4-substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

4-Bromo-5-(methylthio)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(methylthio)furan-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(methylthio)furan-2-carboxylic acid is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07 g/mol

IUPAC Name

4-bromo-5-methylsulfanylfuran-2-carboxylic acid

InChI

InChI=1S/C6H5BrO3S/c1-11-6-3(7)2-4(10-6)5(8)9/h2H,1H3,(H,8,9)

InChI Key

YJEMGJSZAYQWID-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(O1)C(=O)O)Br

Origin of Product

United States

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